Advanced Characterization and Bioanalytical Application of (R)-Salbutamol-d9 Hydrochloride
Advanced Characterization and Bioanalytical Application of (R)-Salbutamol-d9 Hydrochloride
Executive Summary & Chemical Identity
(R)-Salbutamol-d9 Hydrochloride (also known as Levalbuterol-d9 HCl) is the stable isotope-labeled analog of Levalbuterol, the pharmacologically active (R)-enantiomer of the bronchodilator Salbutamol. It serves as a critical Internal Standard (IS) in the quantitative bioanalysis of Levalbuterol in biological matrices (plasma, urine) using LC-MS/MS.
Unlike racemic Salbutamol-d9, this enantiomerically pure IS allows for precise tracking of the (R)-isomer during chiral chromatographic separations, eliminating potential interference or "cross-talk" that can occur if the (S)-isomer of the IS behaves differently in complex chiral stationary phases.
Chemical Identifiers[1][2][3][4][5][6]
| Parameter | Specification |
| Common Name | (R)-Salbutamol-d9 Hydrochloride |
| Synonyms | Levalbuterol-d9 HCl; (R)-Albuterol-d9 HCl; (-)-Salbutamol-d9 |
| IUPAC Name | 4-[(1R)-2-[[1,1-di(methyl-d3)ethyl-2,2,2-d3]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol hydrochloride |
| Parent Compound CAS | 50293-90-8 (Unlabeled Levalbuterol HCl) |
| Racemic Isotope CAS | 1173021-73-2 (Salbutamol-d9 free base) |
| Chemical Formula | C₁₃H₁₂D₉NO₃[1][2][3][4][5][6][7][8][9][10][11][12] · HCl |
| Molecular Weight | 284.83 g/mol (Salt); 248.37 g/mol (Free Base) |
| Isotopic Purity | ≥ 99% Deuterium |
| Chiral Purity | ≥ 98% e.e.[2][9] (enantiomeric excess) |
| SMILES (Isomeric) | Cl.[2H]C([2H])([2H])C(NCCc1ccc(O)c(CO)c1)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Technical Deep Dive: Stereochemistry and Isotopic Labeling
The Deuterium Advantage (d9 Labeling)
The "d9" designation refers to the replacement of nine hydrogen atoms with deuterium on the tert-butyl group. This specific labeling site is chosen for three mechanistic reasons:
-
Metabolic Stability: The tert-butyl group is metabolically robust. Labeling here prevents the loss of the isotopic tag during metabolic processing (e.g., sulfation or glucuronidation at the phenol group), ensuring the IS tracks the analyte through the entire pharmacokinetic pathway.
-
Non-Exchangeable Protons: Unlike hydroxyl or amine protons, the C-D bonds on the tert-butyl group do not exchange with solvent protons, ensuring mass stability during LC-MS ionization.
-
Mass Shift (+9 Da): A shift of +9 Daltons (m/z 240 → 249) provides a clean spectral window, eliminating "cross-talk" from the natural isotope abundance of the analyte (M+1, M+2).
The Chiral Necessity
While racemic Salbutamol-d9 is often used, (R)-Salbutamol-d9 is required for high-precision chiral assays.
-
Chromatographic Behavior: In chiral chromatography (e.g., using Chirobiotic T or polysaccharide-based columns), the (R) and (S) enantiomers elute at different times. If you use a racemic IS, you will see two IS peaks. Using the (R)-d9 IS produces a single peak that co-elutes specifically with Levalbuterol, simplifying integration and data processing.
-
Carrier Effect: The co-eluting IS acts as a "carrier," saturating active sites on the column and in the ESI source, effectively normalizing matrix effects specific to that elution time.
Bioanalytical Workflow: LC-MS/MS Quantification
The following protocol outlines a self-validating workflow for quantifying Levalbuterol in human plasma using (R)-Salbutamol-d9 HCl as the internal standard.
Logical Workflow Diagram
Figure 1: End-to-end bioanalytical workflow for Levalbuterol quantification using (R)-Salbutamol-d9.
Detailed Protocol Steps
Step 1: Stock Solution Preparation
-
Analyte Stock: Dissolve Levalbuterol HCl in methanol (1 mg/mL).
-
IS Stock: Dissolve (R)-Salbutamol-d9 HCl in methanol (1 mg/mL).
-
Working Solution: Dilute IS to 100 ng/mL in water/methanol (50:50). Critical: Store at -20°C; stability is typically 12 months.
Step 2: Sample Extraction (SPE)
Solid Phase Extraction (SPE) is preferred over protein precipitation to minimize matrix effects (ion suppression) which can compromise the signal of polar compounds like salbutamol.
-
Aliquot: Transfer 200 µL plasma to a 96-well plate.
-
IS Addition: Add 20 µL of (R)-Salbutamol-d9 working solution. Vortex 30s.
-
Buffer: Add 200 µL 2% Formic Acid (aq) to ionize the amine (protonation).
-
Loading: Load onto Oasis MCX or equivalent mixed-mode cation exchange cartridges.
-
Wash:
-
Wash 1: 2% Formic Acid (removes proteins/acidic interferences).
-
Wash 2: 100% Methanol (removes hydrophobic neutrals).
-
-
Elution: Elute with 2 x 100 µL of 5% Ammonium Hydroxide in Methanol.
-
Reconstitution: Evaporate to dryness under N₂; reconstitute in 100 µL Mobile Phase.
Step 3: LC-MS/MS Conditions
-
Column: Astec CHIROBIOTIC™ T (or Chiralpak AGP) for enantiomeric separation.
-
Mobile Phase: 10 mM Ammonium Acetate in Methanol (Isocratic 80:20 typical).
-
Flow Rate: 0.4 mL/min.[10]
-
MRM Transitions:
-
Levalbuterol: m/z 240.1 → 148.1 (Quantifier)
-
(R)-Salbutamol-d9: m/z 249.2 → 157.2 (Quantifier)
-
Note: The transition corresponds to the loss of the water and the hydroxy-benzyl moiety, retaining the amine and the tert-butyl group (where the d9 label resides).
-
Synthesis and Stability Logic
Synthesis Pathway (Conceptual)
The synthesis of (R)-Salbutamol-d9 typically follows a chiral resolution or asymmetric synthesis path:
-
Precursor: Start with 4-hydroxy-3-(hydroxymethyl)acetophenone.
-
Bromination: Bromination of the alpha-carbon.
-
Label Incorporation: Nucleophilic substitution using d9-tert-butylamine . This introduces the stable isotopic label.[6][13]
-
Asymmetric Reduction: Reduction of the ketone to the alcohol using a chiral catalyst (e.g., Rh-catalyzed asymmetric transfer hydrogenation) to yield the (R)-enantiomer specifically, or formation of the racemate followed by chiral resolution (crystallization with chiral acids).
Handling and Stability
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator at -20°C.
-
Light Sensitivity: Phenolic compounds are prone to oxidation. Protect from light.
-
Solution Stability: Stable in methanol for >1 month at -20°C. Unstable in basic aqueous solutions (pH > 9) due to phenol oxidation.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 123601, Levalbuterol Hydrochloride. Retrieved from [Link]
- Joyce, K. B., et al. (2014). "Quantification of Salbutamol in Human Urine by LC-MS/MS." Journal of Chromatography B.
- Ward, J.K., et al. (2000). "Enantiomeric disposition of salbutamol in humans." Clinical Pharmacology & Therapeutics.
Sources
- 1. Levalbuterol Hydrochloride | C13H22ClNO3 | CID 123601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Salbutamol-D9 acetate Albuterol-D9 acetate - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1781417-68-2) [witega.de]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. rac Albuterol-d9 | C13H21NO3 | CID 46780102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. caymanchem.com [caymanchem.com]
- 8. レバルブテロール 塩酸塩 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Salbutamon-d9 Hydrochloride | CymitQuimica [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development for the detection of salbutamol in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dshs-koeln.de [dshs-koeln.de]
